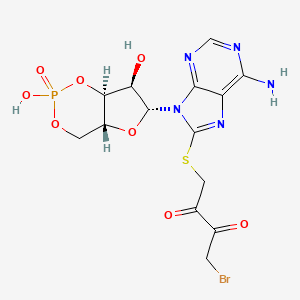
Demecarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demecarium is a quaternary ammonium compound that serves as a long-acting cholinesterase inhibitor with parasympathomimetic activity. When used topically, demecarium inactivates both pseudocholinesterase and acetylcholinesterase, thereby preventing acetylcholine breakdown and increasing acetylcholine activity. This causes contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). In so doing, this agent increases the outflow of the aqueous humor, thereby reducing intraocular pressure.
Demecarium, also known as humorsol or tosmilen, belongs to the class of organic compounds known as phenoxy compounds. These are aromatic compounds contaning a phenoxy group. Demecarium is a drug which is used for the topical treatment of chronic open-angle glaucoma. Demecarium is considered to be a practically insoluble (in water) and relatively neutral molecule. Demecarium has been detected in multiple biofluids, such as urine and blood. Within the cell, demecarium is primarily located in the cytoplasm.
Demecarium is an indirect-acting parasympathomimetic agent that is used to treat glaucoma. It is a cholinesterase inhibitor or an anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle. The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure.
Aplicaciones Científicas De Investigación
Cholinesterase Inhibitor and Parasympathomimetic Activity
Demecarium is a quaternary ammonium compound recognized for its role as a long-acting cholinesterase inhibitor with parasympathomimetic activity. When applied topically, demecarium inhibits both pseudocholinesterase and acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances its activity. This action results in the contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). Consequently, demecarium increases the outflow of aqueous humor, effectively reducing intraocular pressure. This mechanism is critical in the treatment of conditions like glaucoma, where controlling intraocular pressure is essential (Definitions, 2020).
Quantitative Analysis and Stability
Research has also been conducted on the quantitative determination of demecarium bromide using colorimetric methods. A notable study describes a stability-indicating colorimetric method that utilizes the reaction of potassium cobaltothiocyanate. The resulting blue color is extracted and measured, demonstrating suitability in the presence of potential hydrolytic products of demecarium bromide. This method also extends to other structurally related cholinesterase inhibitors, such as pyridostigmine bromide and distigmine bromide, illustrating the versatility of this approach in pharmaceutical analysis (Y. M. Dessouky & L. N. Gad El Rub, 1980).
Micellar Properties in Aqueous Solutions
The micellar properties of demecarium bromide in aqueous solution have been explored, contributing to a broader understanding of its chemical behavior and potential applications. Light scattering, surface tension, and conductivity techniques were employed to examine these properties, revealing critical concentrations and associations. This research enhances the comprehension of demecarium's physical chemistry, which is fundamental in optimizing its formulation and application in therapeutic contexts (D. Attwood & R. Natarajan, 1980).
Implications in Lens Metabolism and Permeability
A study investigating the mechanism underlying alterations in sodium, potassium, and water content in the rabbit lens exposed to demecarium bromide revealed significant insights. Demecarium was found to increase lens permeability and shift the glucose metabolism of the lens to anaerobic pathways. These findings provide valuable information about the ocular pharmacological effects of demecarium, particularly in relation to lens health and function (J. Michon & J. Kinoshita, 1968).
Propiedades
Número CAS |
16505-84-3 |
|---|---|
Fórmula molecular |
C32H52N4O4+2 |
Peso molecular |
556.8 g/mol |
Nombre IUPAC |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |
InChI |
InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |
Clave InChI |
RWZVPVOZTJJMNU-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |
SMILES canónico |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |
melting_point |
164-170 |
Otros números CAS |
16505-84-3 56-94-0 |
Descripción física |
Solid |
Solubilidad |
1.69e-05 g/L |
Sinónimos |
demecarium demecarium bromide demecastigmine Humorsol Tosmilen |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)
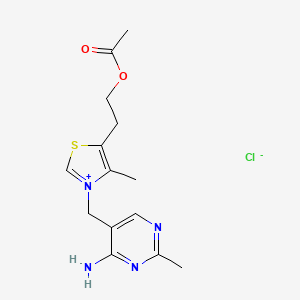
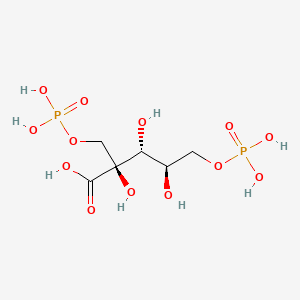
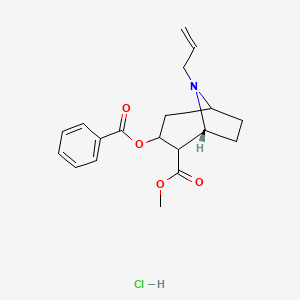
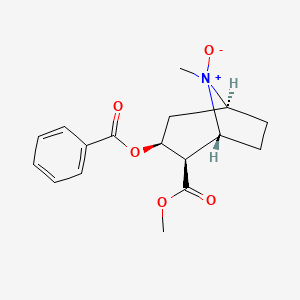


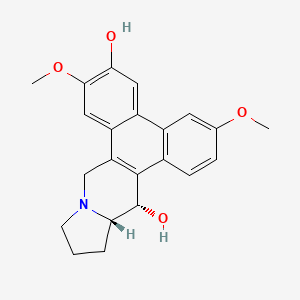
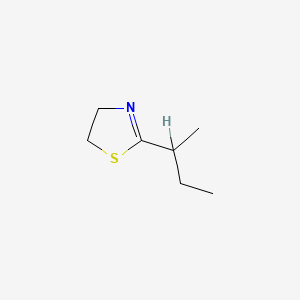

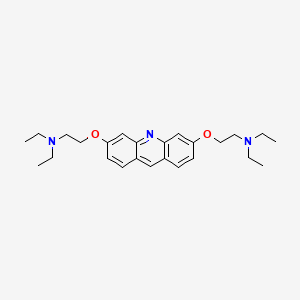
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
